3,4-Diacetoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

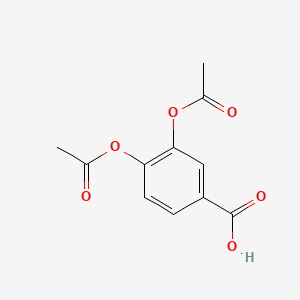

Structure

3D Structure

Properties

IUPAC Name |

3,4-diacetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-6(12)16-9-4-3-8(11(14)15)5-10(9)17-7(2)13/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVSTYFZOUSZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207254 | |

| Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58534-64-8, 58543-13-8 | |

| Record name | 3,4-Bis(acetyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58534-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058534648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tachistin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058543138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diacetoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Diacetoxybenzoic Acid: Technical Monograph & Application Guide

Part 1: Compound Identity & Crystallographic Profile

3,4-Diacetoxybenzoic acid is a specialized aromatic intermediate, distinct from its parent compound, protocatechuic acid (3,4-dihydroxybenzoic acid). While the parent compound is a ubiquitous antioxidant, the diacetoxy derivative serves as a critical protected scaffold in organic synthesis, specifically in the manufacturing of phosphodiesterase-4 (PDE4) inhibitors like Roflumilast.

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | This compound |

| Synonyms | Protocatechuic acid diacetate; 3,4-Bis(acetyloxy)benzoic acid |

| CAS Number | 58534-64-8 |

| Molecular Formula | C₁₁H₁₀O₆ |

| Molecular Weight | 238.19 g/mol |

| SMILES | CC(=O)Oc1ccc(cc1OC(=O)C)C(=O)O |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 158–162 °C (Experimental range; distinct from precursor MP ~200°C) |

| Solubility | Soluble in DMSO, Ethyl Acetate, Methanol, Chloroform; Insoluble in cold water |

Structural Architecture

The molecule consists of a benzoic acid core where the hydroxyl groups at positions 3 and 4 have been esterified.[1] This modification serves two purposes:

-

Lipophilicity Enhancement: It significantly increases the logP compared to the parent acid, facilitating transport in organic solvents during synthesis.

-

Protection: The acetyl groups protect the sensitive phenolic oxygens from oxidation or unwanted side reactions during carboxylic acid activation (e.g., chlorination).

Part 2: Synthetic Pathways & Mechanism

The synthesis of this compound is a classic nucleophilic acyl substitution, but achieving high purity requires precise control over the catalyst and quenching method to prevent hydrolysis.

Protocol: Catalytic Acetylation of Protocatechuic Acid

Objective: Acetylation of 3,4-dihydroxybenzoic acid (3,4-DHBA) to this compound (3,4-DABA).

Reagents:

-

Reagent: Acetic Anhydride (excess)

-

Catalyst: Pyridine (base catalyst) or conc. H₂SO₄ (acid catalyst)

-

Solvent: Ethyl Acetate (for workup)

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g (65 mmol) of 3,4-dihydroxybenzoic acid in 30 mL of acetic anhydride.

-

Catalysis: Add 5 drops of concentrated sulfuric acid (or 1 mL Pyridine). The reaction is exothermic; add slowly.

-

Reflux: Heat the mixture to 70–80°C for 2–3 hours. The suspension will clear as the product forms and dissolves.

-

Quenching (Critical Step): Cool the mixture to room temperature. Pour the reaction mass slowly into 200 mL of ice-cold water with vigorous stirring. The excess acetic anhydride hydrolyzes, and the product precipitates.

-

Isolation: Filter the white precipitate via vacuum filtration. Wash with cold water (3 x 50 mL) to remove acetic acid byproducts.

-

Purification: Recrystallize from ethanol/water (1:1) or ethyl acetate/hexanes to remove trace mono-acetylated impurities.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Mechanistic Pathway (Graphviz)

Caption: Nucleophilic acyl substitution mechanism converting 3,4-DHBA to this compound via acetic anhydride.

Part 3: Pharmaceutical Applications (Roflumilast Synthesis)

The primary industrial utility of this compound is as a key intermediate in the synthesis of Roflumilast (Daxas/Daliresp), a selective PDE4 inhibitor used for COPD (Chronic Obstructive Pulmonary Disease).

The "Protect-Activate-React" Strategy

In drug synthesis, the carboxylic acid moiety of the benzoic acid must be activated (usually to an acid chloride) to form an amide bond. However, free phenolic hydroxyl groups are incompatible with thionyl chloride (

Workflow:

-

Precursor: this compound.

-

Activation: Reaction with Thionyl Chloride (

) yields 3,4-diacetoxybenzoyl chloride. -

Amidation: Reaction with an amine (e.g., 4-amino-3,5-dichloropyridine) forms the amide backbone.

-

Deprotection/Alkylation: Subsequent steps involve removing the acetate groups (hydrolysis) and alkylating the phenols (e.g., with difluorochloromethane) to achieve the final difluoromethoxy pharmacophore of Roflumilast.

Application Workflow Diagram

Caption: Synthetic utility of this compound in the production of the COPD drug Roflumilast.

Part 4: Analytical Characterization

To validate the synthesis of this compound, researchers must look for specific spectroscopic signatures that confirm the presence of the acetyl groups and the retention of the carboxylic acid.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 13.10 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| 7.90 | Doublet of Doublets | 1H | Aromatic H-6 |

| 7.82 | Doublet | 1H | Aromatic H-2 |

| 7.45 | Doublet | 1H | Aromatic H-5 |

| 2.29 | Singlet | 3H | Acetyl -CH₃ (Position 4) |

| 2.28 | Singlet | 3H | Acetyl -CH₃ (Position 3) |

Note: The distinct singlets around 2.3 ppm are the diagnostic confirmation of successful acetylation. Absence of peaks around 9-10 ppm confirms no free phenolic OH remains.

IR Spectroscopy (ATR)

-

1680–1700 cm⁻¹: C=O stretch (Carboxylic acid dimer).

-

1760–1770 cm⁻¹: C=O stretch (Ester carbonyls; higher frequency than acid).

-

2800–3100 cm⁻¹: Broad O-H stretch (Carboxylic acid).

References

-

ChemicalBook. (2023). This compound Product Dossier & CAS 58534-64-8 Verification. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). Protocatechuic Acid (Parent Compound Reference). Retrieved from

- Hermann, R. et al. (2012). Pharmacokinetics of Roflumilast. In Clinical Pharmacokinetics.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

An In-Depth Technical Guide to the Solubility of 3,4-Diacetoxybenzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3,4-diacetoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides a robust experimental protocol for its determination, and offers insights into the practical application of this knowledge.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. This compound, a derivative of protocatechuic acid, serves as a vital building block in the synthesis of various therapeutic agents. A thorough understanding of its solubility in a range of organic solvents is therefore not merely academic; it is a prerequisite for efficient process development, optimization, and scale-up. This guide provides the theoretical framework and practical methodologies to empower researchers in this critical area.

Physicochemical Properties and Their Influence on Solubility

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties. While specific experimental data for some of its properties are not widely published, we can infer its behavior by analyzing its structure and comparing it to its well-characterized precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid).

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) |

| Molecular Formula | C₁₁H₁₀O₆ | C₇H₆O₄ |

| Molecular Weight | 238.19 g/mol | 154.12 g/mol |

| Structure | Aromatic carboxylic acid with two acetate ester groups | Aromatic carboxylic acid with two hydroxyl groups |

| pKa | Estimated to be around 4, similar to benzoic acid. The electron-withdrawing nature of the acetate groups may slightly increase its acidity compared to benzoic acid. | 4.48[1] |

| logP | Predicted to be higher than protocatechuic acid due to the presence of the less polar acetyl groups. This suggests a greater affinity for less polar organic solvents. | 1.1[2] |

| Hydrogen Bonding | The carboxylic acid group can act as a hydrogen bond donor and acceptor. The ester carbonyls can act as hydrogen bond acceptors. | The carboxylic acid and two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions and higher water solubility. |

| Qualitative Solubility | Soluble in DMSO, Ethyl Acetate, Methanol.[3] | Very soluble in ethanol, soluble in diethyl ether.[4] |

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is the guiding principle for predicting solubility. It refers to the simple concept that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents (e.g., Methanol, DMSO): These solvents can engage in hydrogen bonding and strong dipole-dipole interactions. The carboxylic acid group of this compound can form hydrogen bonds with these solvents, and the polar ester groups can also participate in dipole-dipole interactions, leading to good solubility.

-

Intermediate Polarity Solvents (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar aprotic solvent. It can act as a hydrogen bond acceptor for the carboxylic acid proton of this compound and engage in dipole-dipole interactions. The presence of the two acetate groups on the benzoic acid derivative increases its compatibility with such solvents compared to its more polar dihydroxy counterpart.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the presence of the polar carboxylic acid and ester functional groups, this compound is expected to have very low solubility in nonpolar solvents.

The acetylation of the hydroxyl groups in protocatechuic acid to form this compound has a significant impact on its solubility profile. The replacement of the hydrogen-bond-donating hydroxyl groups with the less polar acetate groups reduces its ability to form strong hydrogen bonds with highly polar, protic solvents like water, while increasing its affinity for solvents of intermediate polarity.

A Validated Experimental Protocol for Determining Solubility

The following section outlines a detailed, step-by-step protocol for the experimental determination of the solubility of this compound in organic solvents. The "shake-flask" method is the gold standard for determining equilibrium solubility and is described here.[5][6]

Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

1. Preparation of Materials:

-

Ensure the this compound is of high purity and is a crystalline solid.

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Pre-weigh and label glass vials with chemically resistant caps.

2. Sample Preparation:

-

Add an excess amount of this compound to each vial. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated. A good starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent.

-

Accurately pipette the desired volume of the organic solvent into each vial.

3. Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid is no longer increasing.[5]

4. Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter) into a clean, labeled vial. This step is critical to prevent any undissolved particles from being included in the analysis.

5. Quantification of Dissolved Solid:

The concentration of this compound in the filtered supernatant can be determined by a variety of analytical techniques. The choice of method will depend on the solvent, the expected concentration range, and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): This is often the most accurate and reliable method.[7]

-

Method Development: A reversed-phase HPLC method with a C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol. The exact composition of the mobile phase and the gradient program will need to be optimized to achieve good peak shape and resolution.

-

Detection: UV detection is suitable for this compound due to its aromatic nature. The UV spectrum of the related 3,4-dihydroxybenzoic acid shows absorption maxima at approximately 259 nm and 294 nm, which can be a good starting point for selecting the detection wavelength.[8]

-

Quantification: Prepare a series of calibration standards of this compound of known concentrations in the same organic solvent used for the solubility experiment. A calibration curve of peak area versus concentration is then used to determine the concentration of the unknown sample.

-

-

UV-Vis Spectrophotometry: This is a simpler and faster method, but it is less specific than HPLC.

-

Method Development: A full UV-Vis spectrum of this compound in the solvent of interest should be recorded to determine the wavelength of maximum absorbance (λmax).

-

Quantification: Similar to HPLC, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the sample is then determined using the Beer-Lambert law. It is crucial to ensure that the solvent itself does not absorb significantly at the chosen wavelength.

-

-

Gravimetric Analysis: This method is straightforward but may be less accurate for solvents with high boiling points.

-

Procedure: A precise volume of the filtered supernatant is transferred to a pre-weighed, oven-safe container. The solvent is then carefully evaporated under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. The container with the dried residue is then weighed, and the mass of the dissolved solid is determined by subtraction.[9]

-

Considerations: This method is best suited for volatile solvents. For high-boiling solvents like DMSO, complete removal of the solvent without degrading the compound can be challenging.

-

6. Data Analysis and Reporting:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the solubility of this compound in organic solvents is indispensable for the efficient and rational development of pharmaceuticals. By combining a theoretical understanding of its physicochemical properties with robust experimental methodologies, researchers can make informed decisions regarding solvent selection for synthesis and purification, leading to improved yields, purity, and ultimately, a more streamlined path to novel therapeutics. The protocols and insights provided in this guide serve as a foundation for these critical investigations.

References

-

PubChem. CID 164181233 | C14H12O8. National Center for Biotechnology Information. Available from: [Link]

-

Pharmapproach. Determination of Solubility by Gravimetric Method. Available from: [Link]

-

Quora. How do you perform the shake flask method to determine solubility? Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Wikipedia. Gravimetric analysis. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

PubChem. Protocatechuic Acid | C7H6O4 | CID 72. National Center for Biotechnology Information. Available from: [Link]

- Zhang, J., et al. Rapid Determination of Ethyl Acetate Content via UV-Vis Spectroscopy. Spectroscopy and Spectral Analysis, 2009, 29(12), 3361-3364.

-

SIELC Technologies. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. Available from: [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]

- Smith, W. T., et al. VOLUMETRIC AND GRAVIMETRIC ANALYTICAL METHODS FOR ORGANIC COMPOUNDS. Analytical Chemistry, 1968, 40(5), 412R-418R.

-

NMPPDB. 3,4-Dihydroxybenzoic acid. Available from: [Link]

-

SIELC Technologies. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. Available from: [Link]

- DETERMINATION OF 3,4 DIHYDROXY BENZOIC ACID FROM “BAWANG HUTAN” Scorodocarpus borneensis Becc. AS AN ANTIOXIDANT.

- Chiang Mai J. Sci. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. 2014; 41(2): 370-379.

-

Wikipedia. Protocatechuic acid. Available from: [Link]

-

California Air Resources Board. Standard Operating Procedure for the Total Volatile Measurement of Consumer Products. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

- Rajasekhar, K., et al. 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 2014, 70(Pt 5), o519.

- A detailed UV-Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Dyes and Pigments, 2017, 140, 345-356.

- Okabe, N., & Kyoyama, H. 2,3-Dihydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 2001, 57(11), o1224-o1226.

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

- Falih, Z. H., & Hammood, Z. A. New Preparation and Characterization of Reagent 1-EDBBA Derived from Para-Amino Benzoic Acid: Impact of Solvent and Limitation Isosbestic Point Study. Advanced Journal of Chemistry, Section A, 2025, 8(3), 533-544.

- Santos, D. I., et al. Accelerated Solvent Extraction as an Alternative for the Recovery of Phenolic Compounds from Chestnut Bur: Optimization of Extraction Conditions. Molecules, 2021, 26(16), 4948.

-

HELIX Chromatography. HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. 3,4-DIACETOXY-BENZOIC ACID CAS#: 58534-64-8 [m.chemicalbook.com]

- 4. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. colopos.mx [colopos.mx]

- 9. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4-Diacetoxybenzoic Acid

Introduction: The Significance of 3,4-Diacetoxybenzoic Acid in Pharmaceutical Development

This compound, a diacetylated derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), holds considerable interest in the pharmaceutical and chemical industries. Its structure suggests its potential as a prodrug, designed to enhance the bioavailability of the therapeutically active protocatechuic acid, which is known for its antioxidant and anti-inflammatory properties.[1][2] The stability of a drug substance is a critical determinant of its safety, efficacy, and shelf-life. For a compound like this compound, understanding its thermal stability and decomposition pathways is paramount, particularly during manufacturing, formulation, and storage, where it may be exposed to elevated temperatures.

This technical guide provides a comprehensive framework for characterizing the thermal stability and decomposition of this compound. In the absence of direct literature on this specific molecule, we will draw upon established knowledge of structurally analogous compounds, most notably acetylsalicylic acid (aspirin), to predict its thermal behavior and to design a robust experimental strategy for its complete characterization.

Predicted Thermal Behavior: An Analogy to Acetylsalicylic Acid

Acetylsalicylic acid (aspirin) provides a valuable model for predicting the thermal decomposition of this compound. Both are aromatic carboxylic acids with acetate ester functionalities. The thermal decomposition of aspirin has been shown to be a multi-step process.[3][4]

The initial and primary decomposition pathway for aspirin involves the hydrolysis of the acetyl group to yield salicylic acid and acetic acid.[5][6] This process is known to be accelerated by heat.[7] A similar initial decomposition step is highly probable for this compound, which would involve the cleavage of one or both of its acetate esters.

Proposed Primary Decomposition Pathway

The primary thermal decomposition of this compound is anticipated to proceed via the loss of its two acetyl groups, likely in a stepwise manner, to yield 3,4-dihydroxybenzoic acid (protocatechuic acid) and two molecules of acetic acid. Further degradation of protocatechuic acid at higher temperatures is also a possibility.

Caption: Predicted primary thermal decomposition pathway of this compound.

A Comprehensive Experimental Protocol for Thermal Stability Assessment

To rigorously determine the thermal stability and decomposition of this compound, a multi-faceted analytical approach is essential. The following experimental workflow is designed to provide a complete picture of the compound's behavior under thermal stress.

Caption: Proposed experimental workflow for comprehensive thermal stability analysis.

Part 1: Thermal Analysis for Gaseous Products and Transitions

1.1. Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-FTIR/MS)

-

Objective: To determine the temperature ranges of mass loss and to identify the gaseous products evolved during decomposition.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Place the sample in the TGA instrument.

-

Heat the sample from ambient temperature to 500°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Simultaneously analyze the evolved gases using a coupled Fourier Transform Infrared (FTIR) spectrometer or Mass Spectrometer (MS).

-

-

Causality and Self-Validation: The TGA will quantify the mass loss at specific temperatures. The coupled gas analysis is crucial for identifying the evolved species. For instance, the detection of acetic acid in the evolved gas would strongly support the predicted deacetylation pathway.[6][8] The mass loss percentage can be correlated with the expected loss from the cleavage of one or both acetyl groups, providing a self-validating system.

1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to detect any endothermic or exothermic events associated with decomposition.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10°C/min).

-

-

Causality and Self-Validation: A sharp endothermic peak will indicate the melting point.[9] Any subsequent exothermic peaks could signify a decomposition process, as observed in the thermal analysis of some aspirin formulations.[10] The data from DSC complements the TGA data by providing energetic information about the observed transitions.

Part 2: Forced Degradation and Non-Volatile Product Identification

2.1. Solid-State Thermal Stress (Forced Degradation)

-

Objective: To generate sufficient quantities of non-volatile degradation products for identification and to assess stability under isothermal conditions.

-

Methodology:

-

Place accurately weighed samples of this compound in controlled-environment chambers or ovens at various elevated temperatures (e.g., 60°C, 80°C, 100°C).

-

Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14, and 30 days).

-

Store the withdrawn samples under refrigerated conditions until analysis.

-

-

Causality and Self-Validation: This study mimics potential storage conditions and provides samples for the development and validation of a stability-indicating analytical method.[11]

2.2. Stability-Indicating High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)

-

Objective: To separate, identify, and quantify the parent compound and its non-volatile degradation products.

-

Methodology:

-

Develop an HPLC method capable of separating this compound from its potential degradation products, primarily 3,4-dihydroxybenzoic acid. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid) is a logical starting point.

-

Analyze the samples from the forced degradation study using the developed HPLC method with both UV and MS detection.

-

The mass spectrometer will be used to determine the molecular weights of the degradation products, and tandem MS (MS/MS) can be employed for structural elucidation.[12][13]

-

-

Causality and Self-Validation: A stability-indicating method is one that is validated to be specific for the parent drug in the presence of its degradation products.[14] The appearance of a peak corresponding to the mass of 3,4-dihydroxybenzoic acid, with a corresponding decrease in the peak for this compound, would confirm the predicted decomposition pathway.

Part 3: Kinetic Analysis of Decomposition

3.1. Non-isothermal Thermogravimetric Analysis

-

Objective: To obtain the data required for kinetic modeling of the decomposition process.

-

Methodology:

-

Perform TGA scans at multiple heating rates (e.g., 5, 10, 15, and 20°C/min).

-

-

Causality and Self-Validation: The decomposition temperatures will shift to higher values as the heating rate increases. This systematic shift is the basis for isoconversional kinetic analysis.

3.2. Isoconversional Kinetic Modeling

-

Objective: To determine the activation energy (Ea) of the decomposition reaction as a function of the extent of conversion.

-

Methodology:

-

Apply a model-free isoconversional method, such as the Friedman or Flynn-Wall-Ozawa method, to the TGA data obtained at different heating rates.[3]

-

-

Causality and Self-Validation: This approach avoids the uncertainty of assuming a specific reaction model. A consistent activation energy across a range of conversions would suggest a single-step decomposition mechanism within that range. Variations in Ea with conversion can indicate a more complex, multi-step process.[10]

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of Thermal Analysis Data

| Parameter | Value |

| Melting Point (DSC, Onset) | TBD (°C) |

| Enthalpy of Fusion (DSC) | TBD (J/g) |

| Onset of Decomposition (TGA) | TBD (°C) |

| Major Decomposition Steps (TGA) | TBD (Temperature Range, % Mass Loss) |

Table 2: Identified Decomposition Products

| Technique | Volatile Products | Non-Volatile Products |

| TGA-FTIR/MS | Acetic Acid (Predicted) | - |

| HPLC-MS | - | 3,4-Dihydroxybenzoic Acid (Predicted) |

Table 3: Kinetic Parameters of Decomposition

| Kinetic Model | Activation Energy (Ea) | Pre-exponential Factor (A) |

| Isoconversional Method | TBD (kJ/mol) | TBD (s⁻¹) |

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the thermal stability and decomposition of this compound. By leveraging the well-documented thermal behavior of its structural analog, acetylsalicylic acid, we have proposed a set of experiments that will elucidate the decomposition pathways, identify the degradation products, and determine the kinetic parameters of the decomposition process. The successful execution of this study will provide critical information for the development, formulation, and safe handling of this compound in its intended applications.

References

-

Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid. Journal of Pharmaceutical Sciences, 91(4), 1145-1153. Available at: [Link]

-

Deeper Insight Into the Pyrolysis of Acetylsalicylic Acid by Means of Thermogravimetry and GC-MS, Part 1. NETZSCH Analyzing & Testing. Available at: [Link]

-

Kinetic investigation of the decomposition of drugs. University of Szeged. Available at: [Link]

-

About the Thermal Behavior of Acetylsalicylic Acid and Aspirin. NETZSCH Analyzing & Testing. Available at: [Link]

-

Thermal Behaviour of Acetylsalicylic Acid - active Substance and Tablets. Revista de Chimie, 61(11), 1084-1089. Available at: [Link]

-

About the Thermal Behavior of Acetylsalicylic Acid and Aspirin®. NETZSCH Analyzing & Testing. Available at: [Link]

-

Studies on Thermal Decomposition Mechanism and Kinetics of Aspirin. ResearchGate. Available at: [Link]

-

DSC thermograms of (a) aspirin; (b) PC-80 and; (c) phospholipid complex... ResearchGate. Available at: [Link]

-

Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

-

Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI. Available at: [Link]

-

Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres. ResearchGate. Available at: [Link]

-

Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. LinkedIn. Available at: [Link]

-

ms/ms and hplc characterization of forced degradation products of dutasteride and tamsulosin hydrochloride. ResearchGate. Available at: [Link]

-

Novel pathway for degradation of protocatechuic acid in Bacillus species. PubMed. Available at: [Link]

-

Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

-

Thermal decomposition behavior of casting raw materials under different atmospheres and temperatures. Nature. Available at: [Link]

-

Novel pathway for degradation of protocatechuic acid in Bacillus species. ASM Journals. Available at: [Link]

-

Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review. MDPI. Available at: [Link]

-

Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

-

Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

-

3,5-Dihydroxybenzoic acid. Organic Syntheses. Available at: [Link]

-

Protocatechuic acid. Wikipedia. Available at: [Link]

-

Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Bentham Science. Available at: [Link]

-

DSC Lab Report: Aspirin Melting Point & Specific Heat. Studylib. Available at: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]

-

Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. ResearchGate. Available at: [Link]

-

Synthesis and thermal properties of some phenolic resins. Iraqi Journal of Science. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

DSC of aspirin and aspirin tablet. | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. Available at: [Link]

- Preparation of 2,4-dihydroxybenzoic acid. Google Patents.

-

Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Available at: [Link]

-

Thermal degradation of a phenolic resin, vegetable fibers, and derived composites. ResearchGate. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Avomeen. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid [pubmed.ncbi.nlm.nih.gov]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. hitachi-hightech.com [hitachi-hightech.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. researchgate.net [researchgate.net]

- 10. bch.ro [bch.ro]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. waters.com [waters.com]

- 14. irjpms.com [irjpms.com]

A Technical Guide to 3,4-Diacetoxybenzoic Acid: Synthesis, Properties, and Application as a Bioavailable Precursor for Cellular Research

Abstract

This technical guide provides an in-depth overview of 3,4-Diacetoxybenzoic acid, a key derivative of the pharmacologically active natural compound, protocatechuic acid (PCA). While PCA exhibits a wide range of therapeutic properties, its clinical and experimental utility can be limited by its polarity. This document details the scientific rationale for the acetylation of PCA to form this compound, a chemical strategy designed to enhance lipophilicity and improve cellular permeability. We provide validated, step-by-step protocols for its chemical synthesis, a comprehensive summary of its physicochemical properties, and a discussion of its primary application as a research tool. For drug development professionals and cell biologists, this compound serves as a prodrug, enabling the effective delivery of PCA into cellular systems for subsequent investigation of biological effects, often interrogated through proteomic analysis.

Physicochemical and Structural Data

This compound, also known as Protocatechuic Acid Diacetate, is the di-acetylated ester of 3,4-dihydroxybenzoic acid. The addition of acetyl groups significantly alters its physical properties compared to its parent compound.

| Property | Value | Source(s) |

| IUPAC Name | 3,4-bis(acetyloxy)benzoic acid | - |

| Synonyms | This compound, Protocatechuic Acid Diacetate | - |

| InChI Key | FJVSTYFZOUSZCS-UHFFFAOYSA-N | [1] |

| Molecular Formula | C₁₁H₁₀O₆ | [2][3] |

| Molecular Weight | 238.19 g/mol | [2][3] |

| CAS Number | 58534-64-8 | [2][3] |

| Appearance | Off-white solid | [2][3] |

| Melting Point | 155–162 °C | [4][5] |

| Solubility | Soluble in DMSO, Ethyl Acetate, Methanol | [2][3] |

| Storage | Refrigerator, under inert atmosphere | [2][3] |

Scientific Rationale: A Prodrug Strategy for Enhanced Cellular Bioavailability

The core value of this compound in a research and drug development context lies in its function as a prodrug of protocatechuic acid (PCA).[6][7] PCA is a potent antioxidant and anti-inflammatory agent, but its two free phenolic hydroxyl groups render it relatively polar, which can limit its ability to passively diffuse across the lipid bilayers of cell membranes.

The acetylation of these hydroxyl groups serves a critical strategic purpose: it masks the polar functional groups with nonpolar acetyl esters.[8] This modification increases the molecule's overall lipophilicity, facilitating more efficient transport into the cell. Once inside the cell, ubiquitous intracellular esterase enzymes readily hydrolyze the ester bonds, releasing the active PCA where it can exert its biological effects. This strategy is analogous to that of acetylsalicylic acid (aspirin), which acts as a more effective delivery vehicle for its active metabolite, salicylic acid.

Experimental Protocol: Synthesis of this compound

This protocol details the acid-catalyzed acetylation of 3,4-dihydroxybenzoic acid. This is a robust and high-yielding method based on established procedures.[9]

3.1. Materials and Reagents

-

3,4-Dihydroxybenzoic acid (Protocatechuic acid)

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl ether (Et₂O)

-

Petroleum ether (PE)

-

Deionized water (cold)

-

Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)

-

Stir plate and magnetic stir bar

3.2. Step-by-Step Methodology

-

Reaction Setup: In a clean, dry Erlenmeyer flask, create a suspension of 3,4-dihydroxybenzoic acid (e.g., 6.16 g, 40 mmol) in acetic anhydride (19 mL).

-

Causality Note: Acetic anhydride serves as both the solvent and the acetylating agent. A molar excess is used to drive the reaction to completion.

-

-

Catalysis: While stirring the suspension, carefully add a few drops (e.g., 0.2 mL) of concentrated sulfuric acid.

-

Causality Note: Sulfuric acid acts as a potent catalyst, protonating the carbonyl oxygen of acetic anhydride. This dramatically increases the electrophilicity of the acetyl carbons, making them highly susceptible to nucleophilic attack by the phenolic hydroxyl groups of the starting material.

-

-

Reaction: Gently heat the mixture with continuous stirring (e.g., to 70 °C). The reaction is typically complete when the suspended solid fully dissolves, forming a clear solution.

-

Quenching and Precipitation: Carefully pour the resulting clear solution into a beaker containing a significant volume of cold deionized water (e.g., 200 mL).

-

Causality Note: This step serves two purposes. First, the water rapidly quenches the reaction by hydrolyzing any remaining acetic anhydride to acetic acid. Second, this compound is poorly soluble in water, causing it to precipitate out of the aqueous solution as a solid.

-

-

Isolation: Stir the aqueous mixture until precipitation is complete. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold 95% ethanol (e.g., 50 mL) to remove water-soluble impurities.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as a mixture of ethyl ether and petroleum ether (e.g., 3:2 v/v), to yield pure this compound as white crystals.[9]

-

Causality Note: Recrystallization is a purification technique based on differential solubility. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while impurities remain dissolved in the solvent.

-

Application in a Cellular and Proteomics Research Context

While this compound is a useful synthetic intermediate,[2][3] its primary value for the intended audience is as a tool for cell-based assays. Researchers in drug development and molecular biology can leverage this compound to probe the intracellular effects of its highly active parent, PCA.

A common experimental design involves treating a cell culture (e.g., primary neurons, cancer cell lines, or immune cells) with this compound. Following cellular uptake and enzymatic deacetylation, the liberated PCA can modulate various signaling pathways, often in response to an induced stressor (e.g., oxidative stress, inflammatory stimuli).

Example Workflow for Proteomic Analysis:

-

Cell Culture and Treatment: Plate cells and treat with a vehicle control or varying concentrations of this compound for a defined period. A positive control of free PCA may be included to assess differences in efficacy, highlighting the benefit of the prodrug.

-

Cell Lysis and Protein Extraction: After treatment, harvest the cells, lyse them in a buffer compatible with mass spectrometry, and quantify the total protein concentration.

-

Sample Preparation for Mass Spectrometry:

-

Reduction and Alkylation: Reduce disulfide bonds with an agent like Dithiothreitol (DTT) and alkylate the resulting free thiols to prevent re-oxidation.

-

Proteolytic Digestion: Digest the proteins into smaller peptides using an enzyme such as trypsin.

-

Peptide Labeling (Optional): For quantitative analysis, peptides from different conditions (e.g., control vs. treated) can be labeled with isobaric tags (e.g., TMT) or through metabolic labeling (e.g., SILAC).

-

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.

-

Data Analysis: Identify proteins that are differentially expressed or post-translationally modified as a result of the treatment. This data can reveal the specific molecular pathways modulated by PCA, providing mechanistic insights into its antioxidant, anti-inflammatory, or other therapeutic effects.

By using the more cell-permeant this compound, researchers can achieve more consistent and physiologically relevant intracellular concentrations of the active compound, leading to more robust and interpretable proteomics data.

Conclusion

This compound is a pivotal research compound whose value is intrinsically linked to its parent molecule, protocatechuic acid. Through straightforward and well-documented synthetic procedures, the phenolic hydroxyls of PCA can be masked, creating a more lipophilic molecule with enhanced cellular permeability. This guide provides the foundational knowledge, practical synthesis protocols, and logical framework for utilizing this compound as a prodrug to investigate the intracellular bioactivity of PCA. For researchers in pharmacology and proteomics, it represents an essential tool for dissecting complex cellular mechanisms and validating novel therapeutic strategies.

References

-

[Publication] 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI. (2019). ACS Publications. Available at: [Link]

-

[Publication] 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI. (2019). PubMed. Available at: [Link]

-

[Publication] Prodrugs of Alcohols and Phenols. (2022). ResearchGate. Available at: [Link]

-

[Web Page] 1: Synthesis of Aspirin (Experiment). (2020). Chemistry LibreTexts. Available at: [Link]

-

[Publication] First and efficient synthesis of 4-(3,4-dihydroxybenzoyl-oxymethyl)-phenyl-o-β-d-glucopyranoside, an antioxidant from Origanum vulgare. (2015). ResearchGate. Available at: [Link]

-

[Publication] Site-specific Protein Cross-Linking with Genetically Incorporated 3,4-Dihydroxy-l-Phenylalanine. NIH. Available at: [Link]

-

[Publication] Design and synthesis of new esters of terpenoid alcohols as 15-lipoxygenase inhibitors. Semantic Scholar. Available at: [Link]

-

[PDF] 5012 Synthesis of acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride. oc-praktikum.de. Available at: [Link]

-

[Publication] Synthesis of CID-cleavable protein crosslinking agents containing quaternary amines for structural mass spectrometry. The Royal Society of Chemistry. Available at: [Link]

-

[Publication] Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. (2018). PMC - NIH. Available at: [Link]

-

[Publication] Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media. PMC - NIH. Available at: [Link]

-

[Publication] Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analoguesc. (2012). MDPI. Available at: [Link]

-

[PDF] Aspirin synthesis.pdf. mans.edu.eg. Available at: [Link]

-

[Web Page] Prodrug Design of Phenolic Drugs. Scite.ai. Available at: [Link]

-

[Web Page] Synthesis and antioxidant study of new polyphenolic hybrid-coumarins. Scientific Scholar. Available at: [Link]

-

[Publication] Isotopically-coded short-range hetero-bifunctional photo-reactive crosslinkers for studying protein structure. (2015). PubMed. Available at: [Link]

-

[PDF] Synthesis and antioxidant study of new polyphenolic hybrid-coumarins. (2017). Repositorio Académico - Universidad de Chile. Available at: [Link]

-

[PDF] Traditional Undergraduate Experiment: Synthesis of Aspirin. Carbon. Available at: [Link]

-

[Web Page] A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. SciSpace. Available at: [Link]

-

[PDF] Hemaprabha. E : Chemical Crosslinking of Proteins. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

-

[Web Page] Benzoin. the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

[Video] Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview. (2022). YouTube. Available at: [Link]

-

[Web Page] MALDI Matrices. Rutgers-Newark Chemistry. Available at: [Link]

-

[PDF] Experiment 8 - Synthesis of Aspirin. Bellevue College. Available at: [Link]

-

[Web Page] Benzoin (CAS 119-53-9) - Chemical & Physical Properties. Cheméo. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3,4-DIACETOXY-BENZOIC ACID | 58534-64-8 [chemicalbook.com]

- 3. 3,4-DIACETOXY-BENZOIC ACID CAS#: 58534-64-8 [m.chemicalbook.com]

- 4. Design and synthesis of new esters of terpenoid alcohols as 15-lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antioxidant study of new polyphenolic hybrid-coumarins - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. scite.ai [scite.ai]

- 8. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to 3,4-Diacetoxybenzoic Acid in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3,4-Diacetoxybenzoic acid, a promising scaffold in medicinal chemistry. This document explores its synthesis, physicochemical properties, and, most critically, its potential therapeutic applications as a prodrug of the pharmacologically active 3,4-dihydroxybenzoic acid (protocatechuic acid, PCA). By leveraging the extensive biological activities of PCA, including its anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects, this compound presents a compelling strategy for enhanced drug delivery and efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the evaluation and application of this compound.

Introduction: The Prodrug Strategy and the Promise of a Dihydroxybenzoic Acid Analogue

In the landscape of modern drug discovery, the optimization of a molecule's pharmacokinetic and pharmacodynamic profile is paramount. The prodrug approach, a cornerstone of medicinal chemistry, involves the chemical modification of a biologically active compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties.[1] this compound emerges from this strategy as an acetylated derivative of 3,4-dihydroxybenzoic acid, also known as protocatechuic acid (PCA).

PCA is a naturally occurring phenolic acid found in a variety of plants and is a major metabolite of antioxidant polyphenols.[2] Its therapeutic potential is well-documented, exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] However, like many phenolic compounds, its clinical utility can be hampered by suboptimal bioavailability. Acetylation of the hydroxyl groups to form this compound is a rational design strategy to enhance its lipophilicity, potentially improving its absorption and cellular permeability.[6] The underlying hypothesis is that once absorbed, endogenous esterases will hydrolyze the acetyl groups, releasing the active PCA at the site of action.[7][8] This guide will delve into the scientific underpinnings of this approach and the potential applications that arise from it.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.

Physicochemical Data

The acetylation of PCA to this compound significantly alters its physicochemical properties, most notably its lipophilicity, which is a key determinant of its membrane permeability.

| Property | 3,4-Dihydroxybenzoic Acid (PCA) | This compound |

| Molecular Formula | C₇H₆O₄ | C₁₁H₁₀O₆ |

| Molecular Weight | 154.12 g/mol | 238.19 g/mol [4] |

| Appearance | Light brown solid[2] | White to off-white solid |

| Melting Point | 202 °C[2] | Not available |

| Solubility in water | 18 g/L at 14 °C[2] | Expected to be lower than PCA |

| Calculated logP | ~1.1 | ~1.5-2.0 (Estimated) |

Note: Some data for this compound is estimated based on its chemical structure and comparison to similar compounds.

Synthesis of this compound

The synthesis of this compound is a straightforward esterification reaction, analogous to the synthesis of aspirin from salicylic acid.[9][10]

Reaction Scheme:

Caption: Synthesis of this compound from PCA.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 3,4-dihydroxybenzoic acid in acetic anhydride.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, to the mixture.[10]

-

Heating: Gently heat the reaction mixture, for example, in a water bath at 50-60°C, for approximately 15-30 minutes with constant stirring.[10]

-

Quenching and Precipitation: After cooling, slowly add cold water to the reaction mixture to hydrolyze the excess acetic anhydride and precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.[11]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Proposed Mechanism of Action: A Prodrug Approach

The primary rationale for the development of this compound is its role as a prodrug that, upon in vivo administration, is hydrolyzed to release the active metabolite, protocatechuic acid (PCA).

In Vivo Hydrolysis

It is hypothesized that upon oral absorption, this compound will be subjected to hydrolysis by ubiquitous esterase enzymes present in the plasma, liver, and other tissues.[7][8] This enzymatic cleavage of the ester bonds will release two molecules of acetic acid and one molecule of PCA.

Caption: In vivo conversion of the prodrug to its active form.

Pharmacological Actions of Protocatechuic Acid (PCA)

The therapeutic effects of this compound are predicated on the diverse biological activities of its active metabolite, PCA.

-

Antioxidant Activity: The catechol moiety of PCA is a potent scavenger of reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases.[12][13]

-

Anti-inflammatory Effects: PCA has been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[14][15][16]

-

Cyclooxygenase (COX) Inhibition: While the direct inhibitory effects of PCA on COX enzymes are not as potent as traditional NSAIDs, its anti-inflammatory properties contribute to a reduction in prostaglandin synthesis.[17]

Potential Therapeutic Applications

The broad-spectrum activity of PCA suggests that this compound could be a valuable therapeutic agent for a range of conditions.

Anti-inflammatory and Analgesic Agent

Drawing parallels with aspirin, which is acetylsalicylic acid, this compound has the potential to act as a novel anti-inflammatory and analgesic agent. Its ability to be converted to PCA, a known anti-inflammatory compound, supports this application.

Experimental Evaluation: Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess acute inflammation.

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Grouping: Divide animals into control (vehicle), positive control (e.g., indomethacin), and test groups (different doses of this compound).

-

Drug Administration: Administer the test compounds orally one hour before the carrageenan injection.[18]

-

Induction of Edema: Inject a 1% carrageenan solution into the subplantar region of the right hind paw.[19]

-

Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the control.

Cardiovascular Protection

PCA has demonstrated cardioprotective effects, and its derivatives have been investigated for their ability to inhibit platelet aggregation, a key event in thrombosis.[20]

Experimental Evaluation: In Vitro Platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from fresh rabbit or human blood.

-

Aggregation Induction: Induce platelet aggregation using agonists such as adenosine diphosphate (ADP) or collagen.[21]

-

Treatment: Incubate PRP with various concentrations of this compound or a positive control (e.g., aspirin).

-

Measurement: Monitor the change in light transmittance using an aggregometer to quantify platelet aggregation.

-

Analysis: Determine the IC₅₀ value for the inhibition of platelet aggregation.

Neuroprotection

The antioxidant and anti-inflammatory properties of PCA are highly relevant to the treatment of neurodegenerative diseases and ischemic stroke, where oxidative stress and neuroinflammation play a critical role.[22][23]

Experimental Evaluation: In Vitro Neuroprotection Assay

-

Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

-

Induction of Neurotoxicity: Induce cell death using a neurotoxin such as 6-hydroxydopamine (for Parkinson's disease models) or glutamate (for excitotoxicity models).

-

Treatment: Pre-treat the cells with different concentrations of this compound.

-

Viability Assessment: Measure cell viability using assays such as MTT or LDH release.

-

Analysis: Determine the protective effect of the compound against the neurotoxin-induced cell death.

Future Directions and Conclusion

This compound represents a promising avenue for the development of new therapeutics based on the well-established pharmacological profile of protocatechuic acid. The prodrug strategy offers a potential solution to the bioavailability limitations of PCA, thereby enhancing its clinical applicability.

Future research should focus on a comprehensive pharmacokinetic and pharmacodynamic characterization of this compound, including in vivo studies to confirm its conversion to PCA and to establish a clear dose-response relationship. Comparative studies with PCA and existing drugs like aspirin will be crucial to delineate its therapeutic advantages. Furthermore, formulation studies to optimize its delivery and stability will be essential for its translation into a clinical candidate.

References

-

The emerging role of human esterases. PubMed. [Link]

-

3,4-Dihydroxybenzoic acid - NMPPDB. NMPPDB. [Link]

-

A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. MDPI. [Link]

-

In-vitro and in-vivo metabolism of different aspirin formulations studied by a validated liquid chromatography tandem mass spectrometry method. PMC - NIH. [Link]

-

Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. ResearchGate. [Link]

-

Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke. PubMed. [Link]

-

Aspirin. Wikipedia. [Link]

-

In-vitro and in-vivo metabolism of different aspirin formulations studied by a validated liquid chromatography tandem mass spectrometry method. PubMed. [Link]

-

Protocatechuic acid attenuates intestinal inflammation through TLR4/p38 and NF-κB pathways in heat-stressed broilers. PMC - NIH. [Link]

-

Esterification of phenolic acids catalyzed by lipases immobilized in organogels. PubMed. [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

-

Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. PMC - NIH. [Link]

-

Experiment 12. Preparation of 4-acetoxybenzoic acid. University of Sydney. [Link]

-

Synthesis of Acetylated Phenolic Compounds with Promising Antifouling Applications: An Approach to Marine and Freshwater Mussel Settlement Control. MDPI. [Link]

-

The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

-

Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. PubMed Central. [Link]

-

Biological activity of acetylated phenolic compounds. PubMed. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Hydroxybenzoic acid isomers and the cardiovascular system. PMC - NIH. [Link]

-

Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. PubMed. [Link]

-

Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]

-

Synthesis of Aspirin: Catalytic Role of Phosphoric Acid in the Acetylation of Salicylic Acid and Acetic Anhydride. ResearchGate. [Link]

-

Protocatechuic acid inhibits cancer cell metastasis involving the down-regulation of Ras/Akt/NF-κB pathway and MMP-2 production by targeting RhoB activation. PMC - NIH. [Link]

-

Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]

-

3,4-dihydroxybenzoic acid from Smilacis chinae rhizome protects amyloid beta protein (25-35)-induced neurotoxicity in cultured rat cortical neurons. PubMed. [Link]

-

Special Issue “Advances in Natural Active Products Derived from Foods: Antioxidant, Antinociceptive and Anti-Inflammatory Activities”. MDPI. [Link]

-

Adenosine diphosphate receptor inhibitor. Wikipedia. [Link]

-

A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. PubMed. [Link]

-

Effects of cyclooxygenase inhibition on the gastrointestinal tract. PubMed. [Link]

-

Catechins: Protective mechanism of antioxidant stress in atherosclerosis. Frontiers. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. [Link]

-

In vivo pathway of aspirin metabolism. After oral administration,... ResearchGate. [Link]

-

Protocatechuic acid. Wikipedia. [Link]

-

Release of phenolics during oral digestion from the flesh for simulated... ResearchGate. [Link]

-

Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. ResearchGate. [Link]

-

Protocatechuic acid inhibits Toll-like receptor-4-dependent activation of NF-κB by suppressing activation of the Akt, mTOR, JNK and p38-MAPK. PubMed. [Link]

-

Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Publications. [Link]

-

Cyclooxygenase Structure, Function, and Inhibition. Vanderbilt University. [Link]

- EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.

-

Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. PubMed. [Link]

-

Protocatechuic acid inhibits lung cancer cells by modulating FAK, MAPK, and NF-κB pathways. PubMed. [Link]

-

A prodrug approach to increasing the oral potency of a phenolic drug. Part 2. Pharmacodynamics and preliminary bioavailability of an orally administered O-(imidomethyl) derivative of 17 beta-estradiol. PubMed. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

The preparation of aspirin - teacher notes. Royal Society of Chemistry. [Link]

-

Pro- and Anti-oxidant Properties of Redox-Active Catechol-Chitosan Films. Frontiers. [Link]

-

Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. NIH. [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

Sources

- 1. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro and in-vivo metabolism of different aspirin formulations studied by a validated liquid chromatography tandem mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 11. mdpi.com [mdpi.com]

- 12. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Pro- and Anti-oxidant Properties of Redox-Active Catechol-Chitosan Films [frontiersin.org]

- 14. Protocatechuic acid attenuates intestinal inflammation through TLR4/p38 and NF-κB pathways in heat-stressed broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocatechuic acid inhibits cancer cell metastasis involving the down-regulation of Ras/Akt/NF-κB pathway and MMP-2 production by targeting RhoB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocatechuic acid inhibits lung cancer cells by modulating FAK, MAPK, and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 20. mdpi.com [mdpi.com]

- 21. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]

- 22. Esterification of phenolic acids catalyzed by lipases immobilized in organogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Technical Guide: 3,4-Diacetoxybenzoic Acid Safety & Handling

CAS No: 14969-59-6 | Formula: C₁₁H₁₀O₆ | Molecular Weight: 238.19 g/mol [1][2]

Executive Summary

This technical guide provides an in-depth analysis of 3,4-Diacetoxybenzoic acid , a protected derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). Unlike its parent compound, this molecule features two acetyl groups masking the phenolic hydroxyls, significantly altering its solubility profile and stability.

Application Scientist Insight: Researchers often encounter this compound as a synthetic intermediate or a prodrug candidate designed to improve membrane permeability before releasing the active phenolic acid. The critical handling parameter is moisture exclusion ; the ester bonds are labile and prone to hydrolysis, releasing acetic acid and reverting to the parent phenol.

Part 1: Chemical Identity & Structural Analysis[1][2]

Substance Identification

| Parameter | Data |

| Chemical Name | This compound |

| Synonyms | 3,4-Bis(acetyloxy)benzoic acid; Protocatechuic acid diacetate |

| CAS Number | 14969-59-6 |

| Parent Compound | Protocatechuic acid (CAS 99-50-3) |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Hydrolyzes in water |

Structural Implications

The molecule consists of a benzoic acid core with acetoxy groups at positions 3 and 4.

-

Lipophilicity: The acetylation increases lipophilicity compared to the dihydroxy parent, facilitating transport across lipid bilayers.

-

Reactivity: It functions as a mixed anhydride equivalent. In the presence of nucleophiles (or water), the acetyl groups are susceptible to cleavage.

Part 2: GHS Hazard Identification & Risk Assessment[1][2]

Hazard Classification (GHS)

While specific toxicological data for the diacetate is often read-across from its hydrolysis products, it is classified as an Irritant due to its acidic nature and potential to release acetic acid.

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2][4] |

Mechanism of Toxicity

The primary hazard stems from hydrolytic cleavage . Upon contact with mucous membranes (eyes, lungs) or moist skin, the compound breaks down.

-

Immediate Effect: Release of Acetic Acid causes local pH drop and irritation.

-

Systemic Effect: The metabolite, Protocatechuic acid, is generally low-toxicity (LD50 > 800 mg/kg in mice), functioning as an antioxidant.

Figure 1: Hydrolytic pathway explaining the irritation mechanism. Contact with moisture releases acetic acid.[1][2]

Part 3: Handling, Storage, & Stability Protocols

Storage Requirements

The Golden Rule: Keep it dry.

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) .

-

Temperature: Refrigeration (2-8°C) is recommended to slow spontaneous deacetylation.

-

Container: Tightly sealed glass vials with PTFE-lined caps. Avoid metal containers that may corrode due to trace acetic acid formation.

Experimental Handling Workflow

When weighing or solubilizing the compound for assays:

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

-

Solvent Choice:

-

Preferred: Anhydrous DMSO or DMF for stock solutions.

-

Avoid: Alcohols (methanol/ethanol) for long-term storage, as transesterification can occur.

-

Avoid: Aqueous buffers until the moment of use.

-

Part 4: Emergency & First Aid Protocols

Self-Validating Safety System: If you smell vinegar (acetic acid) upon opening the container, the compound has degraded. Do not use for quantitative experiments, as the stoichiometry will be incorrect.

| Exposure Route | Immediate Action | Rationale |

| Inhalation | Move to fresh air.[1][2] If breathing is difficult, give oxygen. | Acidic dust causes bronchial constriction.[1][2] |

| Skin Contact | Wash with soap and water for 15 mins.[1][2] Remove contaminated clothing.[3] | Prevents chemical burns from hydrolysis on sweat-covered skin.[1][2] |

| Eye Contact | Rinse cautiously with water for 15 mins.[1][2][3] Remove contact lenses.[3] | Neutralizes the pH drop on the ocular surface.[1][2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevents re-exposure of the esophagus to acidic material.[1][2] |

Part 5: Synthesis & Purification Context[1][2]

For researchers needing to synthesize or purify this compound from Protocatechuic acid:

Reaction:

Protocatechuic Acid + Acetic Anhydride (excess)

this compound

Purification Note: Recrystallization should be performed in non-protic solvents (e.g., Toluene or Ethyl Acetate/Hexane) to avoid hydrolysis. Avoid hot water or alcohols.

Figure 2: Decision tree for safe handling and solvent selection to maintain chemical integrity.

Part 6: Toxicological Insights (Read-Across)

Because specific toxicological data for CAS 14969-59-6 is limited, safety limits are derived from its metabolic precursors:

-

Protocatechuic Acid (Metabolite 1):

-

Acetic Acid (Metabolite 2):